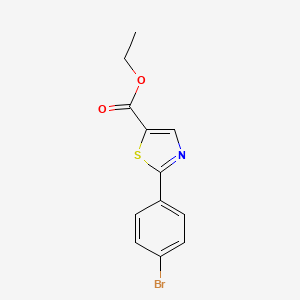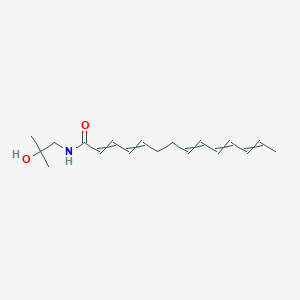![molecular formula C16H23BrN2O2 B12441610 tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate CAS No. 887579-80-8](/img/structure/B12441610.png)
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl ethylamine moiety, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Ethylamine Moiety: This step involves the reaction of the azetidine intermediate with 2-(2-bromophenyl)ethylamine under suitable conditions.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl esterification to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl ethylamine moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The azetidine ring can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is unique due to the presence of the bromophenyl ethylamine moiety, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives and makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
887579-80-8 |
|---|---|
Formule moléculaire |
C16H23BrN2O2 |
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
tert-butyl 3-[2-(2-bromophenyl)ethylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)18-9-8-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3 |
Clé InChI |
XSWSLUZCGGFFPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


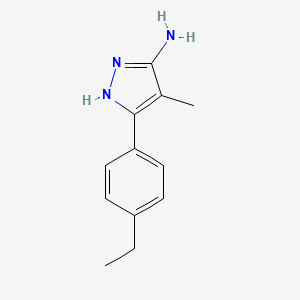

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
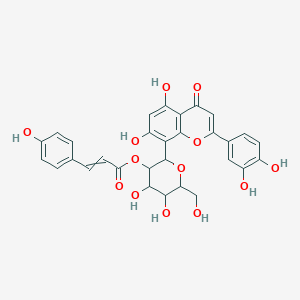
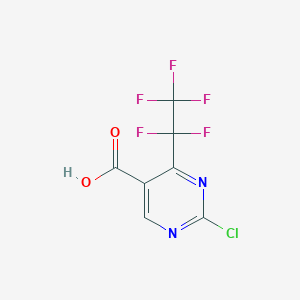

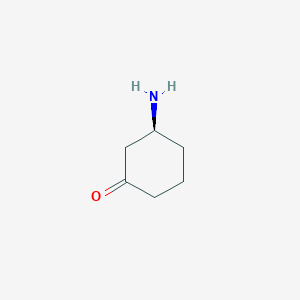
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
